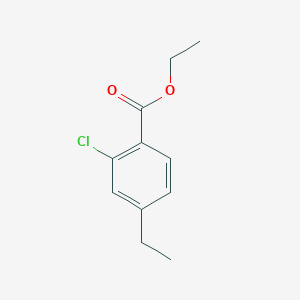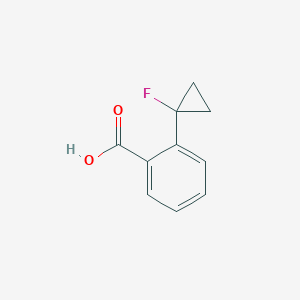![molecular formula C16H15ClO2 B13915499 2-(2'-Chloro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid](/img/structure/B13915499.png)
2-(2'-Chloro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2’-Chloro-[1,1’-biphenyl]-4-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro substituent at the 2’ position of the biphenyl structure and a methylpropanoic acid group at the 2 position. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’-Chloro-[1,1’-biphenyl]-4-yl)-2-methylpropanoic acid typically involves the following steps:
Formation of 2-chlorobiphenyl: This can be achieved through the chlorination of biphenyl using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Introduction of the methylpropanoic acid group: This step involves the Friedel-Crafts acylation reaction where 2-chlorobiphenyl reacts with 2-methylpropanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of 2-(2’-Chloro-[1,1’-biphenyl]-4-yl)-2-methylpropanoic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chloro group can be replaced by other substituents like nitro, amino, or alkyl groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, alkyl halides for alkylation.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro derivatives, amino derivatives, alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2’-Chloro-[1,1’-biphenyl]-4-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and as a precursor for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 2-(2’-Chloro-[1,1’-biphenyl]-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the target system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chlorobiphenyl: A monochlorobiphenyl carrying a single chloro substituent at position 2.
2-chloro-1,1’-biphenyl: Another name for 2-chlorobiphenyl.
2-chlorodiphenyl: A synonym for 2-chlorobiphenyl.
Uniqueness
2-(2’-Chloro-[1,1’-biphenyl]-4-yl)-2-methylpropanoic acid is unique due to the presence of both the chloro substituent and the methylpropanoic acid group, which confer distinct chemical and physical properties. This combination allows for specific reactivity and applications that are not observed in simpler biphenyl derivatives.
Eigenschaften
Molekularformel |
C16H15ClO2 |
|---|---|
Molekulargewicht |
274.74 g/mol |
IUPAC-Name |
2-[4-(2-chlorophenyl)phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C16H15ClO2/c1-16(2,15(18)19)12-9-7-11(8-10-12)13-5-3-4-6-14(13)17/h3-10H,1-2H3,(H,18,19) |
InChI-Schlüssel |
OMAOQBGOGHLNBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[[(2-Hydroxyethyl)amino]methyl]-6,8-dimethyl-2(1H)-quinolinone](/img/structure/B13915463.png)

![Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13915474.png)
![5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13915476.png)

![(17R)-1,2-dideuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13915486.png)

![1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13915492.png)
![N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B13915500.png)

